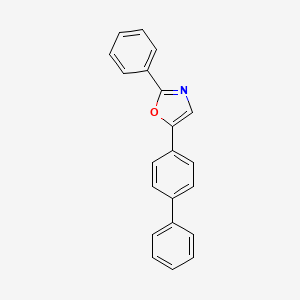

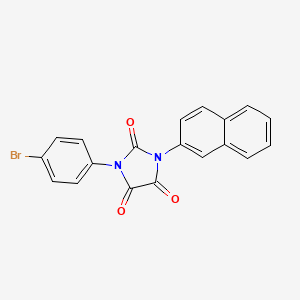

![molecular formula C16H13NO4 B5566922 3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid” is a compound that plays a crucial role in the biosynthesis of benzoic acids (BAs) in plants . BAs are important structural elements in a wide variety of essential compounds and natural products .

Synthesis Analysis

The synthesis of this compound involves a CoA-dependent β-oxidative pathway, which occurs in peroxisomes . The core of this pathway is cinnamic acid → cinnamoyl-CoA → 3-hydroxy-3-phenylpropanoyl-CoA → 3-oxo-3-phenylpropanoyl-CoA → benzoyl-CoA .Molecular Structure Analysis

The molecular formula of “this compound” is C16H15NO3 . Its InChI code is 1S/C16H15NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-8,11H,9-10H2,(H,17,18)(H,19,20) .Chemical Reactions Analysis

The compound is involved in the biosynthesis of benzoic acids in plants . The enzymes responsible for the first and last reactions of the core BA β-oxidative pathway have previously been characterized in petunia, a plant with flowers rich in phenylpropanoid/benzenoid .Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.3 . It is a solid substance .Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Amino Acid Derivatives : 3-Aminopropanoic acid derivatives, including those with phenyl groups, have been synthesized enantioselectively, which are analogues of aromatic amino acids. These compounds are important in the synthesis of β-analogues of aromatic amino acids (Arvanitis et al., 1998).

Biosynthetic Pathways in Bacteria and Plants : Research has highlighted the biosynthetic pathways of benzoic acid and its derivatives in both bacteria and plants. This includes the study of plant enzymes such as phenylalanine ammonia-lyase (PAL) and their bacterial counterparts (Moore et al., 2002).

Crystal Structure Analysis : The crystal structure of certain benzoic acid derivatives has been analyzed, providing insights into molecular conformations and hydrogen bonding patterns (Chong et al., 2016).

Benzoic Acid Biosynthesis Mechanism : Studies have explored the biosynthesis of benzoic acid in plants and bacteria, revealing pathways similar to fatty acid β-oxidation. This research helps in understanding the production of various natural products containing benzoate-derived residues (Hertweck et al., 2001).

Synthesis of Optically Active Amino Acids : Methods for obtaining optically active amino acids, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, through optical resolution have been developed. This research contributes to the field of stereochemistry and pharmaceuticals (Shiraiwa et al., 2003).

Peptide Modification and Cell Labeling : Novel amino acid derivatives have been synthesized for use in peptide modification and live cell labeling. These derivatives are significant for biological studies and medicinal chemistry (Ni et al., 2015).

Friedel-Crafts Reaction in Organic Synthesis : The Friedel-Crafts reaction, involving compounds like 2-phenylbutanedioic anhydride and resulting in derivatives such as 3-benzoyl-2-phenylpropanoic acid, is essential in organic synthesis and the production of various chemical compounds (Hashimoto & Takatsuka, 1977).

Nitric Oxide-Releasing Aspirin Prodrugs : Research into the synthesis of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid, which release nitric oxide, has implications for the development of new therapeutic agents (Rolando et al., 2013).

Benzoic Acid Biosynthesis in Petunia : Studies on the benzoic acid biosynthesis pathway in petunia flowers have contributed to our understanding of plant metabolism and the production of volatile compounds (Qualley et al., 2012).

Enzyme Inhibition Studies : Research on the inhibition of enzymes like carboxypeptidase A by substrate analogues, including those derived from benzoic acid, aids in understanding enzyme function and drug development (Galardy & Kortylewicz, 1984).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-14(11-5-2-1-3-6-11)10-15(19)17-13-8-4-7-12(9-13)16(20)21/h1-9H,10H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASWJRWNOPGQNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)

![3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)

![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid](/img/structure/B5566875.png)

![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)

![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)

![methyl 4-(5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B5566934.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)